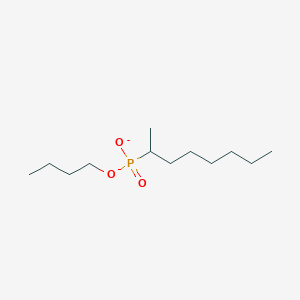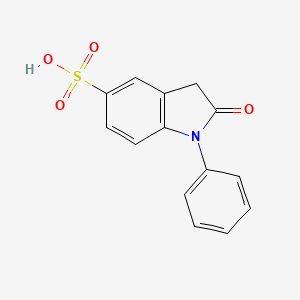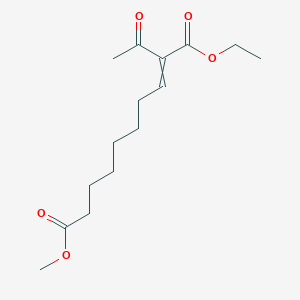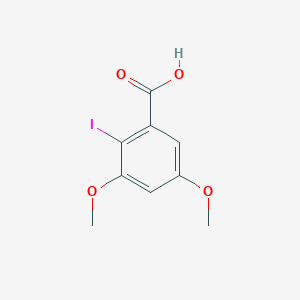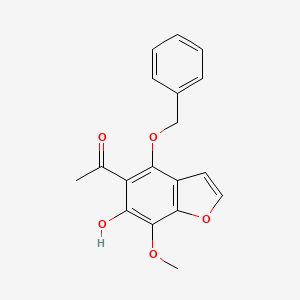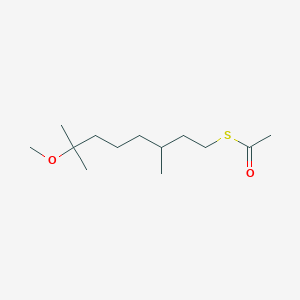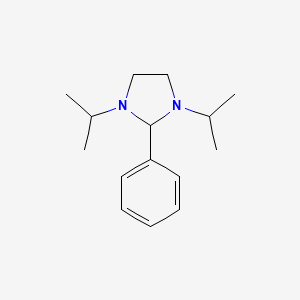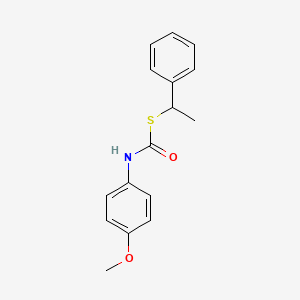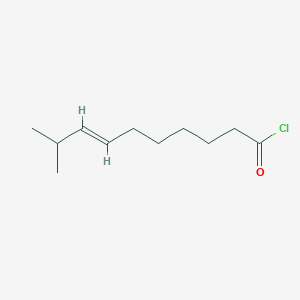
(E)-9-methyldec-7-enoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-9-methyldec-7-enoyl Chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a double bond in the (E)-configuration and a methyl group at the 9th position of the dec-7-enoyl chain. Acyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-9-methyldec-7-enoyl Chloride typically involves the reaction of (E)-9-methyldec-7-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(E)-9-methyldec-7-enoic acid+SOCl2→(E)-9-methyldec-7-enoyl Chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-9-methyldec-7-enoyl Chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Reduction: The compound can be reduced to the corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, oxidation can occur under specific conditions to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include alcohols, amines, and water. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from the reaction with water or through oxidation.
Applications De Recherche Scientifique
(E)-9-methyldec-7-enoyl Chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Mécanisme D'action
The mechanism of action of (E)-9-methyldec-7-enoyl Chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl Chloride: A simpler acyl chloride with a similar reactivity profile.
Benzoyl Chloride: An aromatic acyl chloride that undergoes similar reactions but has different physical properties due to the presence of the benzene ring.
Propionyl Chloride: Another aliphatic acyl chloride with a shorter carbon chain.
Uniqueness
(E)-9-methyldec-7-enoyl Chloride is unique due to the presence of the double bond in the (E)-configuration and the methyl group at the 9th position. These structural features can influence its reactivity and the types of products formed in chemical reactions.
Propriétés
Numéro CAS |
112375-58-3 |
|---|---|
Formule moléculaire |
C11H19ClO |
Poids moléculaire |
202.72 g/mol |
Nom IUPAC |
(E)-9-methyldec-7-enoyl chloride |
InChI |
InChI=1S/C11H19ClO/c1-10(2)8-6-4-3-5-7-9-11(12)13/h6,8,10H,3-5,7,9H2,1-2H3/b8-6+ |
Clé InChI |
GKERBAXWYQPGJP-SOFGYWHQSA-N |
SMILES isomérique |
CC(C)/C=C/CCCCCC(=O)Cl |
SMILES canonique |
CC(C)C=CCCCCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


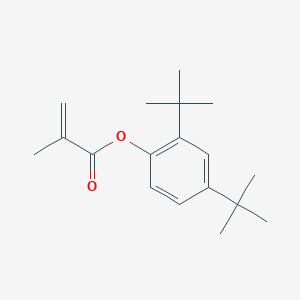
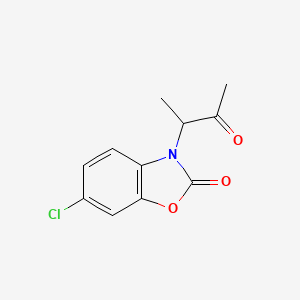
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
